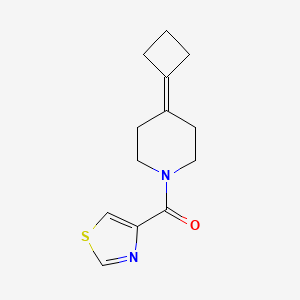![molecular formula C12H14FN3O B2821015 N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185716-08-8](/img/structure/B2821015.png)
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide, commonly known as FPEI, is a chemical compound that has gained significant attention in the field of scientific research. FPEI is a white crystalline powder that is soluble in water and exhibits unique properties that make it an ideal candidate for various research applications. In
作用機序
FPEI exerts its neuroprotective effects by activating the Nrf2-ARE pathway, a signaling pathway that regulates the expression of antioxidant and detoxifying enzymes. FPEI increases the expression of these enzymes, which in turn reduces oxidative stress and protects neurons from damage. FPEI has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
FPEI has been found to have a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been shown to be well-tolerated in animal models and does not affect vital organs such as the liver and kidneys. FPEI has also been found to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
One of the main advantages of FPEI is its ability to cross the blood-brain barrier, which makes it an ideal candidate for studying the effects of neuroprotective agents on the brain. FPEI is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one limitation of FPEI is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on FPEI. One area of interest is the exploration of its potential in the treatment of neurodegenerative diseases. Further studies are needed to investigate the long-term effects of FPEI on cognitive function and memory retention. Additionally, the development of more efficient synthesis methods for FPEI may enhance its potential for use in various research applications. Finally, the investigation of FPEI's potential in the treatment of metabolic disorders such as diabetes warrants further exploration.
Conclusion:
In conclusion, FPEI is a promising compound with potential applications in the field of neuroscience. Its neuroprotective properties, ability to cross the blood-brain barrier, and low toxicity profile make it an ideal candidate for various research applications. Further studies are needed to fully elucidate its mechanism of action and explore its potential in the treatment of neurodegenerative diseases and metabolic disorders.
合成法
The synthesis of FPEI involves the reaction between 4-fluorophenethylamine and 2-carboxy imidazole in the presence of a coupling reagent. The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, resulting in the formation of FPEI. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
FPEI has been extensively studied for its potential applications in the field of neuroscience. It has been found to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage. FPEI has also been shown to improve cognitive function and memory retention in animal models. In addition, it has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8(9-2-4-10(13)5-3-9)16-12(17)11-14-6-7-15-11/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBZWKUDZLACLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

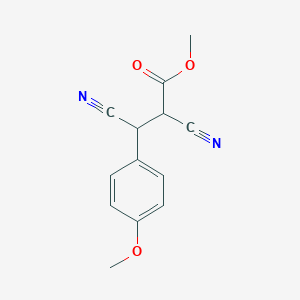
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)
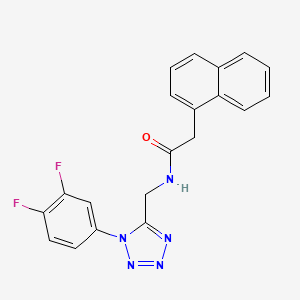

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2820941.png)
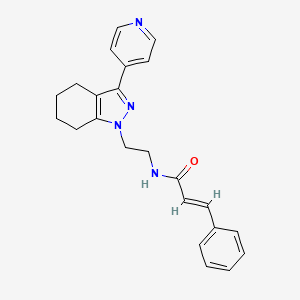

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2820945.png)

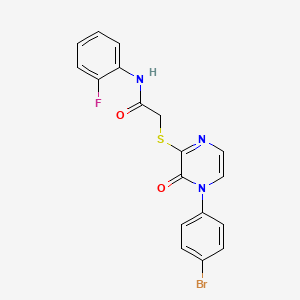
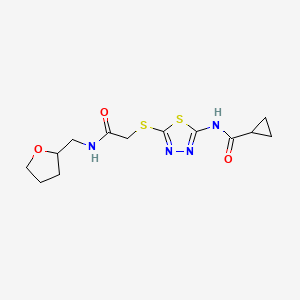
![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)
